molecular formula C13H18O2 B1293412 4-Hexylbenzoic acid CAS No. 21643-38-9

4-Hexylbenzoic acid

Cat. No.: B1293412
CAS No.: 21643-38-9
M. Wt: 206.28 g/mol
InChI Key: CPEPWESLFZVUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.

Scientific Research Applications

4-Hexylbenzoic acid has a wide range of applications in scientific research, including:

Safety and Hazards

4-Hexylbenzoic acid can cause skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Mechanism of Action

Target of Action

4-Hexylbenzoic acid (HBA) has been identified as a substrate of CYP102A1 , a medium- to long-chain fatty acid hydroxylase . This enzyme is known for its ability to accept a wide range of non-natural substrates .

Mode of Action

HBA interacts with CYP102A1 in the active site of the enzyme . The binding affinity (Kd) of HBA to CYP102A1 is approximately 2.6 ± 0.1 μM . The interaction between HBA and CYP102A1 leads to the consumption of NADPH, a crucial cofactor in many biochemical reactions .

Biochemical Pathways

Upon interaction with CYP102A1, HBA undergoes hydroxylation . Specifically, HBA is converted into ω−1- and ω−2-hydroxyhexylbenzoic acid . This conversion is part of the broader metabolic pathway involving CYP102A1, which is known for its role in the hydroxylation of medium- to long-chain saturated fatty acids .

Pharmacokinetics

The pharmacokinetics of HBA involve its conversion into hydroxylated products. During whole-cell biotransformations, 86% conversion of 5 mM HBA was observed, producing 3.8 mM ω−2- and 0.5 mM ω−1-hydroxyhexylbenzoic acid in 4 hours . This suggests that HBA has a high bioavailability when metabolized by cells expressing CYP102A1 .

Result of Action

The hydroxylation of HBA results in the formation of ω−1- and ω−2-hydroxyhexylbenzoic acid . These hydroxylated products are the direct molecular effects of HBA’s action. On a cellular level, the conversion of HBA can impact various metabolic processes due to the role of CYP102A1 in fatty acid metabolism .

Action Environment

The action of HBA is influenced by the presence of CYP102A1, indicating that the cellular environment plays a crucial role in its efficacy . Furthermore, the stability of HBA and its resulting products may be affected by various environmental factors such as pH, temperature, and the presence of other metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylbenzoic acid can be synthesized through the reaction of benzoic acid with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of hexylbenzoic acid derivatives.

    Reduction: Formation of hexylbenzyl alcohol or hexylbenzene.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Comparison with Similar Compounds

    4-Octylbenzoic acid: Similar structure with an octyl group instead of a hexyl group.

    4-Decylbenzoic acid: Contains a decyl group in place of the hexyl group.

    4-Hydroxybenzoic acid: Has a hydroxyl group instead of a hexyl group.

Uniqueness: 4-Hexylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly valuable in the development of advanced materials for electronic and display technologies .

Properties

IUPAC Name

4-hexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPWESLFZVUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066720
Record name Benzoic acid, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21643-38-9
Record name 4-Hexylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21643-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hexylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF567YY01P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hexylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Hexylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Hexylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Hexylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Hexylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.